molecular formula C10H13NO2 B6328731 4-Methoxy-3,5-dimethylbenzamide CAS No. 1429903-69-4

4-Methoxy-3,5-dimethylbenzamide

Cat. No.: B6328731
CAS No.: 1429903-69-4
M. Wt: 179.22 g/mol
InChI Key: LCXMWXFRPFWQBZ-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by a benzamide structure with methoxy and dimethyl substituents on the benzene ring

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMWXFRPFWQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylbenzamide typically involves the acylation of 4-methoxy-3,5-dimethylbenzoic acid with an appropriate amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: This combination of substituents can enhance its stability and biological activity compared to similar compounds .

Biological Activity

4-Methoxy-3,5-dimethylbenzamide is a derivative of benzamide that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticonvulsant properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}NO\
  • Molecular Weight : 193.25 g/mol
  • IUPAC Name : 4-methoxy-N,3,5-trimethylbenzamide

This compound features a methoxy group and two methyl groups on the aromatic ring, which may influence its biological interactions.

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. A notable study evaluated the compound's effectiveness against Hepatitis B virus (HBV). The mechanism appears to involve the modulation of intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. Specifically, the compound was shown to increase A3G levels in HepG2.2.15 cells, leading to reduced HBV DNA replication .

Efficacy Data

The antiviral efficacy is quantified using IC50_{50} values, which represent the concentration required to inhibit viral replication by 50%. For instance:

CompoundVirus TypeIC50_{50} (µM)
This compoundHBV (wild-type)1.99
This compoundHBV (drug-resistant)3.30
Lamivudine (control)HBV10.0

These findings suggest that this compound is significantly more effective than lamivudine against both wild-type and drug-resistant strains of HBV .

Anticonvulsant Activity

In addition to its antiviral properties, there is evidence suggesting that benzamide derivatives exhibit anticonvulsant activity. For example, structural analogs have been shown to antagonize seizures induced by maximal electroshock (MES) in animal models. The compound demonstrated an effective dose (ED50_{50}) ranging from 1.7 mg/kg in various tested analogs .

Study on Antiviral Effects

A study published in PMC evaluated the in vitro and in vivo effects of IMB-0523 (a derivative closely related to this compound). The results indicated that treatment with IMB-0523 led to significant reductions in HBV replication rates and increased A3G levels in treated cells .

Anticonvulsant Research

Another research effort focused on the anticonvulsant properties of related benzamide compounds. The study highlighted that modifications to the benzamide structure could enhance efficacy against seizures while minimizing metabolic degradation through N-acetylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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